

The Structural Elucidation of 9-Hydroxyoctadecanoic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 9-Hydroxyoctadecanoic Acid

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Introduction: **9-Hydroxyoctadecanoic Acid** (9-HODE) is a family of oxidized lipid metabolites derived from the essential fatty acid, linoleic acid. These molecules are formed in biological systems through both enzymatic pathways and non-enzymatic processes, particularly under conditions of oxidative stress.^[1] As such, 9-HODE isomers are increasingly recognized as important biomarkers in a variety of pathological conditions, including cardiovascular disease, inflammation, and neurodegenerative disorders.^{[1][2][3]} This guide provides a comprehensive overview of the structural characterization of 9-HODE, intended for researchers, scientists, and professionals in drug development. It details the key analytical techniques, experimental protocols, and spectroscopic data essential for its unambiguous identification and quantification.

Physicochemical and Structural Properties

9-HODE is not a single entity but a group of isomers differing in the stereochemistry of the hydroxyl group and the configuration of the conjugated double bonds.^[1] The primary forms are the (S) and (R) enantiomers at the C-9 position, typically with the double bonds at C-10 and C-12 in a trans, cis (E,Z) configuration.^[1] Other geometric isomers, such as the trans, trans (E,E) form, also occur.^{[1][4]}

Property	Data	Reference(s)
Molecular Formula	C ₁₈ H ₃₂ O ₃	[5]
Molecular Weight	296.4 g/mol	[5]
IUPAC Name (9R-isomer)	(9R,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid	[5]
IUPAC Name (9S-isomer)	(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid	[1]
CAS Number (9S-isomer)	73543-67-6	[1]
CAS Number (9R-isomer)	10075-11-3	[5]
Class	Fatty Acyls > Octadecanoids	[4][5]

Spectroscopic Characterization

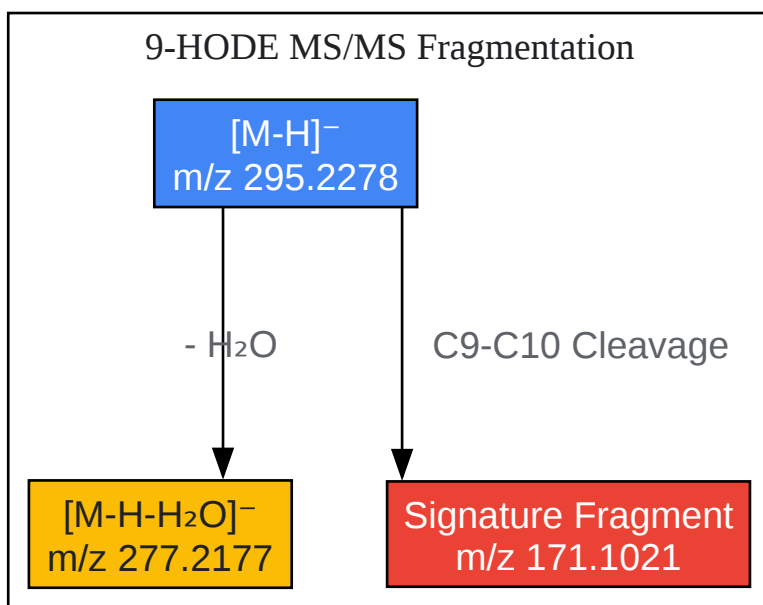
The definitive identification of 9-HODE relies on a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance.

Mass Spectrometry (MS)

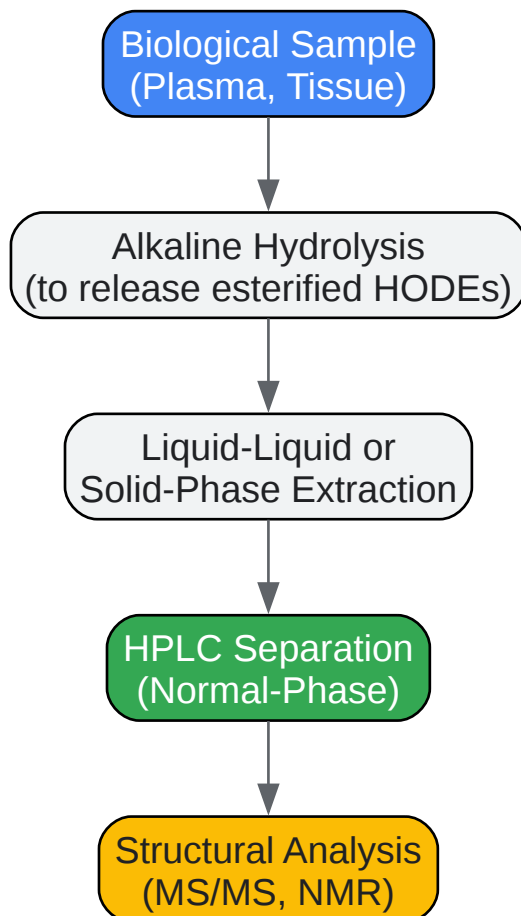
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the cornerstone for identifying 9-HODE. In negative ion mode, 9-HODE forms a deprotonated molecular ion [M-H]⁻. [2] Collision-induced dissociation of this precursor ion yields a characteristic fragmentation pattern that allows for its differentiation from other isomers, such as 13-HODE.

Ion Description	Observed m/z	Fragmentation Pathway	Reference(s)
[M-H] ⁻ (Deprotonated Molecule)	295.2278	Parent ion	[2]
[M-H-H ₂ O] ⁻	277.2177	Neutral loss of water from the hydroxyl group	[2]
Signature Fragment Ion	171.1021	Cleavage of the C9-C10 bond adjacent to the hydroxyl group	[2][6]

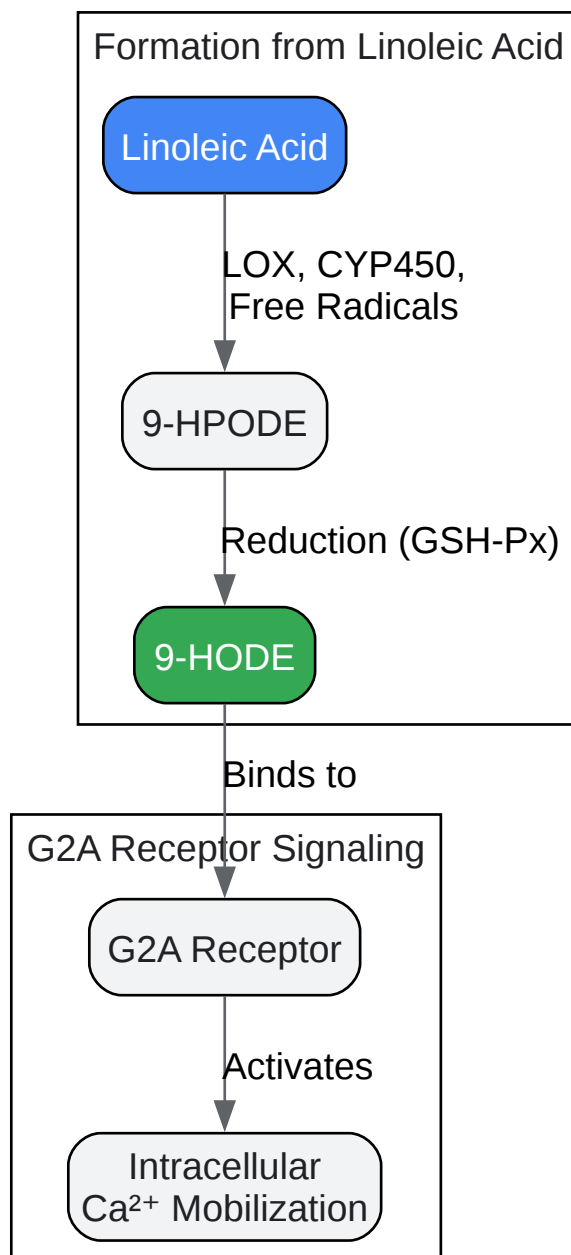
This fragmentation pattern is critical, as the alternative isomer, 13-HODE, produces a signature fragment at m/z 195.1385, allowing for their unambiguous distinction.[2]



General Workflow for 9-HODE Analysis



Biosynthesis and Signaling of 9-HODE



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